molecular formula C10H9N3O4 B2390744 5-Methyl-5-(3-nitrophenyl)imidazolidine-2,4-dione CAS No. 64464-21-7

5-Methyl-5-(3-nitrophenyl)imidazolidine-2,4-dione

Cat. No. B2390744
CAS RN: 64464-21-7
M. Wt: 235.199
InChI Key: FFMGTDIPZUOEEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-5-(3-nitrophenyl)imidazolidine-2,4-dione (MNPD) is an organic compound that has been used in a variety of scientific research applications. MNPD is a heterocyclic compound with a five-membered ring containing one nitrogen atom and two oxygen atoms. This compound has a broad range of applications in chemical and biological research, including its use as an inhibitor of the enzyme nitroreductase and its role in the synthesis of various compounds. MNPD is also used in the synthesis of drugs and other organic compounds, as well as in the development of new materials.

Scientific Research Applications

5-Methyl-5-(3-nitrophenyl)imidazolidine-2,4-dione has been used in a variety of scientific research applications. It has been used as an inhibitor of nitroreductase, an enzyme involved in the metabolism of nitroaromatic compounds. This compound has also been used in the synthesis of various organic compounds and drugs, such as the anticancer drug topotecan. Additionally, this compound has been used in the development of new materials, such as polymeric resins and nanocomposites.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-Methyl-5-(3-nitrophenyl)imidazolidine-2,4-dione in laboratory experiments is its ease of synthesis. The reaction of MND with 3-NP is simple and yields a product with a high yield. Additionally, this compound is relatively stable and can be stored for long periods of time. However, there are some limitations to using this compound in laboratory experiments. For example, it is not soluble in water and must be dissolved in organic solvents, such as acetonitrile or dimethylformamide.

Future Directions

There are several potential future directions for 5-Methyl-5-(3-nitrophenyl)imidazolidine-2,4-dione research. One potential direction is the development of new materials based on this compound, such as polymeric resins and nanocomposites. Additionally, this compound could be used as a starting material for the synthesis of new drugs and other organic compounds. Finally, this compound could be used in the development of new methods for the synthesis of nitroaromatic compounds.

Synthesis Methods

The synthesis of 5-Methyl-5-(3-nitrophenyl)imidazolidine-2,4-dione can be achieved by the reaction of 5-methyl-5-nitroimidazolidine-2,4-dione (MND) with 3-nitrophenol (3-NP) in the presence of an acid catalyst. The reaction takes place at room temperature and yields a product with a yield of approximately 95%. The reaction can be represented by the following equation:
MND + 3-NP → this compound

properties

IUPAC Name

5-methyl-5-(3-nitrophenyl)imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O4/c1-10(8(14)11-9(15)12-10)6-3-2-4-7(5-6)13(16)17/h2-5H,1H3,(H2,11,12,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFMGTDIPZUOEEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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